molecular formula C23H42BrF5S2 B589144 9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide CAS No. 1391053-14-7

9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide

Cat. No.: B589144
CAS No.: 1391053-14-7
M. Wt: 557.605
InChI Key: KFJVBLRQDLRGLY-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(9-bromononylsulfanyl)-9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonane. This nomenclature follows the current International Union of Pure and Applied Chemistry recommendations where sulfanyl is the preferred prefix for the sulfur-hydrogen functional group, replacing the older mercapto terminology. The systematic name construction begins with the identification of the longest carbon chain as a nonane derivative, with the numbering system starting from the carbon bearing the bromine substituent.

The naming convention demonstrates the hierarchical approach of International Union of Pure and Applied Chemistry nomenclature, where the bromine atom receives priority in the numbering sequence due to its position at the terminal carbon. The sulfanyl groups are treated as substituents, with their respective alkyl chains described using the appropriate fluorinated and non-fluorinated descriptors. The pentafluoropentyl portion specifically indicates the presence of five fluorine atoms arranged in a geminal pattern at the terminal carbons of the pentyl chain, creating the distinctive 4,4,5,5,5-pentafluoro substitution pattern.

The alternative nomenclature form "9-[[9-[(4,4,5,5,5-Pentafluoropentyl)thio]nonyl]thio]nonyl Bromide" utilizes the thio prefix instead of sulfanyl, representing an older but still acceptable International Union of Pure and Applied Chemistry convention. This naming system emphasizes the sulfur-carbon bonds through the thio descriptor, which traditionally denotes the replacement of oxygen by sulfur in organic compounds. The bracket notation in this nomenclature clearly delineates the nested structure of the molecule, showing how the sulfur atoms connect the various alkyl chain segments.

Molecular Formula and Weight Analysis

The molecular formula C₂₃H₄₂BrF₅S₂ provides a comprehensive elemental composition profile for this complex organosulfur compound. The formula indicates the presence of twenty-three carbon atoms forming the backbone structure, forty-two hydrogen atoms distributed throughout the alkyl chains, one bromine atom at the terminal position, five fluorine atoms concentrated in the pentafluoropentyl segment, and two sulfur atoms serving as bridging elements between the carbon chains.

Parameter Value Source
Molecular Formula C₂₃H₄₂BrF₅S₂
Molecular Weight 557.6 g/mol
Precise Molecular Weight 557.61 g/mol
Carbon Atoms 23
Hydrogen Atoms 42
Fluorine Atoms 5
Sulfur Atoms 2
Bromine Atoms 1

The molecular weight of 557.6 grams per mole positions this compound in the medium molecular weight range for pharmaceutical intermediates. The relatively high molecular weight results from the combination of multiple alkyl chains, halogen substituents, and the sulfur-containing linkages. The presence of five fluorine atoms contributes significantly to the molecular weight, as fluorine has an atomic weight of 18.998 atomic mass units, making it one of the heavier halogen substituents commonly found in organic molecules.

The elemental composition reveals a carbon-to-hydrogen ratio that is characteristic of saturated alkyl chains, with the sulfur atoms providing the primary functional group connectivity. The bromine atom represents the highest atomic weight contributor at 79.904 atomic mass units, while the fluorine atoms collectively add approximately 95 atomic mass units to the overall molecular weight. This elemental distribution creates a molecule with substantial lipophilic character due to the extended alkyl chains, while the halogen substituents introduce electronegative regions that can influence chemical reactivity.

Stereochemical Configuration and Isomerism

The structural analysis of 9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide reveals a molecule that lacks traditional chiral centers, resulting in an achiral compound with no optical activity. The absence of stereochemical complexity in this molecule contrasts with many pharmaceutical intermediates that contain multiple chiral centers and require careful stereochemical control during synthesis. The sulfur atoms in this compound adopt a tetrahedral geometry when considering their bonding to carbon atoms and lone pair electrons, but they do not create chiral centers due to the symmetric nature of their substituents.

The conformational analysis demonstrates that this molecule exhibits significant conformational flexibility due to the presence of multiple single carbon-carbon and carbon-sulfur bonds that allow for rotation around these axes. The nine-carbon chains connecting the sulfur atoms can adopt numerous conformational states, ranging from fully extended to various folded configurations. This conformational freedom is characteristic of long-chain alkyl compounds and influences both the physical properties and chemical behavior of the molecule.

The perfluorinated segment of the molecule introduces unique conformational constraints due to the steric bulk and electronic effects of the fluorine substituents. The 4,4,5,5,5-pentafluoropentyl group adopts a preferred conformation that minimizes steric interactions between the fluorine atoms while maintaining optimal overlap of carbon-fluorine bonds. The geminal difluoro groups at the fourth and fifth carbon positions create a distinctive electronic environment that influences the overall molecular polarity and reactivity patterns.

Geometric isomerism does not apply to this compound due to the absence of carbon-carbon double bonds or other geometric constraints that would create distinct spatial arrangements. The molecule exists as a single constitutional isomer with the specific connectivity pattern defined by the systematic name. However, the extended alkyl chains can adopt anti and gauche conformations around individual carbon-carbon bonds, creating a dynamic conformational ensemble in solution.

Comparative Analysis of Synonyms and Registry Identifiers

The compound is registered under multiple identifiers and synonyms that reflect different naming conventions and database systems. The primary Chemical Abstracts Service registry number 1391053-14-7 serves as the definitive identifier for this compound across chemical databases and regulatory systems. This Chemical Abstracts Service number was assigned upon the compound's initial registration and remains the most reliable identifier for unambiguous compound identification.

Identifier Type Value Database/System
Chemical Abstracts Service Number 1391053-14-7
PubChem Compound Identifier 71751486
DSSTox Substance Identifier DTXSID901022719
European Community Number Not assigned
InChI InChI=1S/C23H42BrF5S2/c24-17-11-7-3-1-4-8-12-18-30-19-13-9-5-2-6-10-14-20-31-21-15-16-22(25,26)23(27,28)29/h1-21H2
InChI Key KFJVBLRQDLRGLY-UHFFFAOYSA-N

The synonymous names include several variations that reflect different approaches to describing the compound's structure. The name "(9-Bromononyl)(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)sulfane" emphasizes the sulfane functionality, which is another acceptable International Union of Pure and Applied Chemistry terminology for compounds containing divalent sulfur. This naming approach highlights the central role of sulfur atoms as connecting elements between the organic chains.

The synonym "1-(9-bromononylsulfanyl)-9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonane" represents the preferred International Union of Pure and Applied Chemistry nomenclature that uses sulfanyl as the standard descriptor for sulfur-carbon bonds. This naming system provides the clearest structural information by explicitly identifying the substitution pattern and the connectivity between different molecular segments.

The Simplified Molecular Input Line Entry System notation "C(CCCCSCCCCCCCCCBr)CCCCSCCCC(C(F)(F)F)(F)F" provides a linear representation of the molecular structure that can be processed by chemical informatics systems. This notation encodes the connectivity pattern in a machine-readable format, enabling database searches and computational analysis of the compound's properties. The International Chemical Identifier and International Chemical Identifier Key serve similar purposes for computational chemistry applications and provide standardized representations that facilitate data exchange between different chemical databases and software systems.

Properties

IUPAC Name

1-(9-bromononylsulfanyl)-9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H42BrF5S2/c24-17-11-7-3-1-4-8-12-18-30-19-13-9-5-2-6-10-14-20-31-21-15-16-22(25,26)23(27,28)29/h1-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJVBLRQDLRGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCSCCCCCCCCCBr)CCCCSCCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42BrF5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901022719
Record name 1-Bromo-9-({9-[(4,4,5,5,5-pentafluoropentyl)sulfanyl]nonyl}sulfanyl)nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901022719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391053-14-7
Record name 1-Bromo-9-({9-[(4,4,5,5,5-pentafluoropentyl)sulfanyl]nonyl}sulfanyl)nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901022719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Decomposition

The target molecule comprises:

  • A central nonyl chain (C₉H₁₈) with two sulfenyl (-S-) groups.

  • A pentafluoropentyl group (CF₂CF₂CF₂CH₂CH₂-) attached via one sulfenyl linkage.

  • A bromononyl group (Br-C₉H₁₈-) attached via the second sulfenyl linkage.

Retrosynthetically, the compound can be dissected into:

  • 9-Bromononyl-pentafluoropentylsulfide : Intermediate with one sulfenyl group.

  • 1,9-Dibromononane : Core alkylating agent for sequential thiol substitutions.

Synthesis Pathways

Direct Thioetherification via Nucleophilic Substitution

This method employs a two-step alkylation of 1,9-dibromononane with fluorinated and brominated thiols.

Step 1: Formation of 9-Bromononyl-pentafluoropentylsulfide

Reagents :

  • 1,9-Dibromononane

  • 4,4,5,5,5-Pentafluoropentylthiol (HS-CF₂CF₂CF₂CH₂CH₂-)

  • Sodium hydroxide (NaOH)

  • Solvent: N,N-Dimethylacetamide (DMAc)

Procedure :

  • Combine 1,9-dibromononane (1.0 eq) and pentafluoropentylthiol (1.1 eq) in DMAc.

  • Add NaOH (1.2 eq) at 25–30°C under nitrogen.

  • Stir for 6–8 hours, monitoring via TLC or GC-MS.

  • Isolate the product (9-bromononyl-pentafluoropentylsulfide) via extraction (ethyl acetate/water) and rotary evaporation.

Yield : 78–85% (GC-MS purity: >95%).

Step 2: Second Thioetherification with 9-Bromononanethiol

Reagents :

  • 9-Bromononyl-pentafluoropentylsulfide

  • 9-Bromononanethiol (HS-C₉H₁₈-Br)

  • NaOH

  • Solvent: DMAc

Procedure :

  • React 9-bromononyl-pentafluoropentylsulfide (1.0 eq) with 9-bromononanethiol (1.1 eq) in DMAc.

  • Add NaOH (1.2 eq) at 25–30°C for 8–10 hours.

  • Purify via column chromatography (hexane/ethyl acetate).

Yield : 70–75% (HPLC purity: 98.5%).

Grignard Reagent-Mediated Synthesis

Adapted from Fulvestrant synthesis protocols, this route uses organomagnesium intermediates.

Step 1: Synthesis of 9-(Dimethyl-t-butylsilyloxy)nonyl Bromide

Reagents :

  • 9-Bromo-1-nonanol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Solvent: Methylene chloride (CH₂Cl₂)

Procedure :

  • Dissolve 9-bromo-1-nonanol (1.0 eq) and imidazole (2.1 eq) in CH₂Cl₂.

  • Add TBDMSCl (1.2 eq) dropwise at 25°C.

  • Stir for 3 hours, filter imidazole·HCl salt, and concentrate.

Yield : 93% (GC purity: 95%).

Step 2: Grignard Formation and Thiol Coupling

Reagents :

  • 9-(Dimethyl-t-butylsilyloxy)nonyl bromide

  • Magnesium turnings

  • 4,4,5,5,5-Pentafluoropentylthiol

  • Copper(I) iodide (CuI)

  • Solvent: Tetrahydrofuran (THF)

Procedure :

  • Convert 9-(dimethyl-t-butylsilyloxy)nonyl bromide to its Grignard reagent in THF.

  • Add CuI (0.1 eq) and pentafluoropentylthiol (1.1 eq) at −30°C.

  • Quench with NH₄Cl, extract, and deprotect the silyl ether (HF·pyridine).

Yield : 65–70%.

Optimization and Scalability

Solvent and Base Selection

  • DMAc vs. THF : DMAc enhances thiolate nucleophilicity, improving substitution rates.

  • NaOH vs. K₂CO₃ : NaOH achieves higher yields (78–85%) compared to carbonate bases (60–65%).

Purity Enhancement

  • Recrystallization : Dissolve crude product in ethyl acetate (6 vol), cool to 0–5°C, and isolate crystals (HPLC purity: 99.9%).

  • Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (9:1) removes di-thioether byproducts.

Challenges and Mitigation

Byproduct Formation

  • Di-substitution : Excess 1,9-dibromononane leads to bis(pentafluoropentylsulfide). Mitigated by stoichiometric thiol control.

  • Oxidation : Thioethers may oxidize to sulfoxides. Use nitrogen blankets and antioxidant additives (e.g., BHT).

Chemical Reactions Analysis

Types of Reactions

9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Nonylsulfanyl derivatives.

    Substitution: Various substituted nonylsulfanyl derivatives.

Scientific Research Applications

9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological interactions due to its unique functional groups.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in materials science for developing new materials with unique properties.

Mechanism of Action

The mechanism of action of 9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, affecting their activity. The bromine and pentafluoropentyl groups could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Fulvestrant (ICI 182780)

Fulvestrant (7α-[9-(4,4,5,5,5-Pentafluoropentylsulfinyl)nonyl]estra-1,3,5(10)-triene-3,17β-diol) shares structural motifs with the target compound but differs critically in its steroidal backbone and sulfinyl (-SO-) group.

  • Structural Differences :
    • Core Backbone : Fulvestrant features an estra-1,3,5(10)-triene-3,17β-diol steroidal structure, enabling estrogen receptor (ER) binding, while the target compound lacks a steroidal framework .
    • Sulfur Oxidation State : Fulvestrant contains a sulfinyl group (S=O), whereas the target compound has sulfenyl (-S-) groups. The sulfinyl group enhances metabolic stability and receptor interaction .
    • Terminal Group : Fulvestrant terminates with a hydroxyl group, critical for ER antagonism, while the target compound ends in bromide, likely serving as a leaving group in synthetic reactions .
  • Functional Differences: Fulvestrant is a clinically validated pure antiestrogen used in breast cancer therapy, reducing ERα expression by 97% in clinical trials . The target compound lacks therapeutic data, suggesting non-pharmacological applications, such as a synthetic precursor or reference standard .

Fulvestrant Sulfone (Impurity B)

Fulvestrant Sulfone (7α-[9-(4,4,5,5,5-Pentafluoropentylsulfonyl)nonyl]estra-1,3,5(10)-triene-3,17β-diol) is an oxidation product of Fulvestrant.

  • Key Comparison :
    • Oxidation State : The sulfonyl (-SO₂-) group in Fulvestrant Sulfone is more oxidized than the sulfenyl (-S-) groups in the target compound. This higher oxidation state reduces reactivity but increases metabolic stability .
    • Biological Impact : Sulfone derivatives are typically less potent than sulfinyl analogs in ER antagonism but may serve as degradation markers in quality control .

Alkylsulfenyl Bromides

Compounds like 7β-[9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl]estra-4-ene-3,17β-d (CAS: P227265) share the sulfenyl-nonyl-pentafluoropentyl motif but incorporate steroidal or heterocyclic backbones.

  • Functional Implications: The presence of a steroidal core (as in P227265) enables biological activity, whereas the absence in the target compound restricts it to non-therapeutic roles . Fluorinated chains enhance lipophilicity (logP ~5.2 for similar compounds), influencing solubility and membrane permeability .

Reactivity and Stability

  • Sulfenyl vs. Sulfinyl/Sulfonyl : Sulfenyl groups are less oxidized, making the target compound more prone to oxidation than Fulvestrant or its sulfone derivative. This necessitates inert storage conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide, and how can purity be validated?

  • Methodological Answer : Utilize stepwise thiol-ene coupling or nucleophilic substitution reactions, ensuring regioselectivity by employing protective groups for sulfenyl moieties. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR for structural confirmation) .

Q. How can sulfur oxidation states in this compound be characterized to distinguish sulfenyl, sulfinyl, or sulfonyl groups?

  • Methodological Answer : Combine X-ray crystallography for definitive bond-length analysis and ¹⁹F NMR to detect electronic environment shifts. Compare with oxidized analogs (e.g., sulfinyl derivatives in ) using high-resolution mass spectrometry (HRMS) to confirm molecular weight differences. Redox titrations or iodine-starch tests may also identify free thiols .

Q. What stability considerations are critical for storing 9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide?

  • Methodological Answer : Conduct accelerated stability studies under controlled humidity (40–60% RH) and temperature (4°C, 25°C, 40°C). Monitor degradation via TLC (silica gel, UV visualization) and HPLC. Use argon/vacuum sealing to prevent oxidation of sulfenyl groups, referencing analogs in to predict degradation pathways .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental fate of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework ( ) to study abiotic/biotic transformations. Perform hydrolysis (pH 4–9, 25–50°C), photolysis (UV-Vis irradiation), and biodegradation (OECD 301D test). Quantify degradation products via LC-MS/MS and model environmental distribution using EPI Suite or COSMOtherm .

Q. What challenges arise in synthesizing the bis-sulfenyl structure, and how can side reactions be minimized?

  • Methodological Answer : Key challenges include disulfide formation and regiochemical control. Mitigate via low-temperature reactions (<0°C), strict anhydrous conditions, and catalysts like triethylamine. Monitor intermediates using in-situ FTIR and optimize stoichiometry (e.g., 1:1.2 molar ratio of thiol to alkyl bromide) to suppress oligomerization .

Q. How can mechanistic studies elucidate the reactivity of the bromide leaving group in substitution reactions?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies with deuterated analogs and computational modeling (DFT) to assess transition states. Compare with sulfonate esters (e.g., ) to evaluate leaving-group aptitude. Use Hammett plots to correlate electronic effects of pentafluoropentyl groups with reaction rates .

Q. What analytical strategies differentiate structural isomers or oligomeric byproducts in this compound?

  • Methodological Answer : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals from nonyl chains. Use MALDI-TOF MS for oligomer detection and ion-mobility MS to separate isomers. Cross-reference with synthetic intermediates in for validation .

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